molecular formula C15H19N3O2S B2967321 N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034235-17-9

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2967321
CAS No.: 2034235-17-9
M. Wt: 305.4
InChI Key: NBYNMYHXDJIMMM-UHFFFAOYSA-N
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Description

The compound N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a heterocyclic molecule featuring a pyrazole core substituted with a thiophene ring and a tetrahydrofuran carboxamide side chain. Its structure combines pharmacologically relevant motifs:

  • Pyrazole: Known for modulating biological activity in medicinal chemistry, particularly in anti-inflammatory and antimicrobial agents.
  • Thiophene: A sulfur-containing aromatic ring often used to enhance metabolic stability and binding affinity in drug design.
  • Tetrahydrofuran carboxamide: A polar moiety that may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11-9-13(14-3-2-8-21-14)17-18(11)6-5-16-15(19)12-4-7-20-10-12/h2-3,8-9,12H,4-7,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYNMYHXDJIMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2CCOC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Antibacterial Research

Foroumadi et al. synthesized quinolone derivatives with thiophene-based substituents (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones) (). Key comparisons include:

Feature Target Compound Foroumadi's Quinolones
Core Structure Pyrazole with thiophene and tetrahydrofuran Quinolone with thiophene substituents
Substituent Position 5-Methyl on pyrazole; thiophen-2-yl at position 3 Bromo/methylthio on thiophene; oxoethyl linkage
Biological Activity Undocumented in evidence (inferred antimicrobial potential) Demonstrated antibacterial activity (MIC ≤ 1 µg/mL)
Pharmacophore Role Pyrazole-thiophene may mimic quinolone-DNA gyrase interaction Thiophene enhances lipophilicity and target binding

The pyrazole-thiophene motif in the target compound could mimic the DNA-interacting properties of quinolones but lacks the carboxylic acid group critical for metal ion chelation in bacterial gyrase inhibition .

Pharmacopeial Derivatives with Thiophene-Tetrahydrofuran Motifs

Compounds such as (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () share thiophene and tetrahydrofuran-like ether linkages but are optimized for CNS penetration. Key distinctions:

  • Pharmacopeial Analogues : Basic amine and sulfonate groups (enhanced blood-brain barrier permeability).

These differences suggest divergent therapeutic applications: the target compound may favor peripheral action, while pharmacopeial analogues target neurological pathways .

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